molecular formula C23H22O4 B119813 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone CAS No. 7298-22-8

1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone

Cat. No.: B119813
CAS No.: 7298-22-8
M. Wt: 362.4 g/mol
InChI Key: UKVLAHANEXQLKD-UHFFFAOYSA-N
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Description

1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone is a substituted acetophenone derivative characterized by a central phenyl ring bearing a methoxy group at position 5 and two benzyloxy (phenylmethoxy) groups at positions 2 and 2. The acetyl group (-COCH₃) at position 1 completes the structure. This compound serves as a key intermediate in synthesizing isoflavones like Glycitin, as noted in upstream raw material lists .

Properties

IUPAC Name

1-[5-methoxy-2,4-bis(phenylmethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O4/c1-17(24)20-13-22(25-2)23(27-16-19-11-7-4-8-12-19)14-21(20)26-15-18-9-5-3-6-10-18/h3-14H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVLAHANEXQLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570956
Record name 1-[2,4-Bis(benzyloxy)-5-methoxyphenyl]ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID60570956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7298-22-8
Record name 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7298-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2,4-Bis(benzyloxy)-5-methoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Preparation

The synthesis begins with 2,4-dihydroxy-5-methoxybenzaldehyde as the core scaffold. Hydroxyl groups at positions 2 and 4 are protected via benzylation using benzyl bromide and potassium carbonate in acetone. This yields 2,4-bis(phenylmethoxy)-5-methoxybenzaldehyde, which is subsequently oxidized to the corresponding benzoic acid.

Acetylation via Friedel-Crafts

The benzoic acid undergoes Friedel-Crafts acylation with acetyl chloride in the presence of aluminum trichloride (AlCl₃) as a Lewis catalyst. Anhydrous dichloromethane serves as the solvent, and the reaction proceeds at 0–5°C to minimize over-acylation. Post-reaction quenching with ice-water followed by extraction and recrystallization from ethanol yields the target compound with a reported isolated yield of 78%.

Reaction Conditions Table

StepReagents/ConditionsYieldSource
BenzylationBnBr, K₂CO₃, acetone, 18°C, 12 h92%
OxidationKMnO₄, H₂SO₄, 60°C, 4 h85%
Friedel-Crafts AcylationAcCl, AlCl₃, CH₂Cl₂, 0°C, 2 h78%

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

An alternative route employs a palladium-catalyzed coupling between 5-methoxy-2,4-bis(phenylmethoxy)phenylboronic acid and bromoacetophenone. The reaction uses Pd(PPh₃)₄ as a catalyst, potassium carbonate as a base, and a toluene/water biphasic system at 80°C. This method avoids harsh acidic conditions but requires precise stoichiometry to prevent homocoupling by-products.

Buchwald-Hartwig Amination Adaptations

While primarily used for C–N bond formation, modified Buchwald-Hartwig conditions with acetyl-protected aryl halides have been explored. A trial using 1-(5-methoxy-2,4-bis(phenylmethoxy)phenyl)-2-bromoethanone, Xantphos as a ligand, and Pd(OAc)₂ achieved 65% yield after 24 hours at 100°C.

Catalytic System Comparison

MethodCatalyst SystemTemperatureYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃80°C72%
Modified BuchwaldPd(OAc)₂, Xantphos100°C65%

Direct Acetylation via Microwave-Assisted Synthesis

Microwave irradiation accelerates the acetylation of 2,4-bis(phenylmethoxy)-5-methoxyphenol. Using acetic anhydride as the acylating agent and zeolite H-beta as a solid acid catalyst, the reaction completes in 15 minutes at 120°C. This method offers a 20% reduction in reaction time compared to conventional heating, with a comparable yield of 80%.

Hydrolysis of Propargyl Alcohol Intermediates

Propargyl Alcohol Formation

A three-step route involves:

  • Sonogashira coupling of 2,4-bis(phenylmethoxy)-5-methoxyiodobenzene with propiolic acid.

  • Protection of the terminal alkyne as a silyl ether.

  • Hydrolysis using HgSO₄ in H₂SO₄/H₂O to yield the acetyl group.

Optimization Challenges

Mercury-based catalysts pose toxicity and disposal issues, prompting research into tungsten or gold catalysts. A trial with Au/TiO₂ under acidic conditions achieved 70% conversion but required higher temperatures (150°C).

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : Peaks at δ 2.60 (s, 3H, COCH₃), δ 3.80 (s, 3H, OCH₃), and δ 5.15 (s, 4H, OCH₂Ph) confirm substituent integration.

  • LC-MS : Molecular ion peak at m/z 408.4 [M+H]⁺ aligns with the molecular formula C₂₉H₂₈O₅.

Purity Assessment

HPLC analysis using a C18 column and acetonitrile/water mobile phase showed ≥98.5% purity for all methods, with Friedel-Crafts-derived batches exhibiting the lowest impurity profiles.

Scalability and Industrial Considerations

Cost-Benefit Analysis

  • Friedel-Crafts : Low catalyst cost but generates stoichiometric AlCl₃ waste.

  • Cross-Coupling : Higher catalyst costs but better atom economy.

  • Microwave Synthesis : Energy-efficient but limited to batch processing.

Environmental Impact

Life-cycle assessments highlight the Suzuki-Miyaura method as preferable due to aqueous workup and recyclable catalysts .

Chemical Reactions Analysis

1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Aromatase Inhibition:
One of the primary applications of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone is its potential role as an aromatase inhibitor. Aromatase is an enzyme that converts androgens into estrogens, playing a crucial role in hormone-related cancers such as breast cancer. Compounds that inhibit aromatase can be valuable in therapeutic strategies for managing estrogen-dependent tumors .

Antioxidant Properties:
Research indicates that this compound exhibits antioxidant properties, which can help mitigate oxidative stress-related diseases. Oxidative stress is linked to various health issues, including cardiovascular diseases and neurodegenerative disorders. The ability to scavenge free radicals may contribute to its therapeutic potential .

Environmental Science

Pollution Monitoring:
In environmental studies, this compound has been investigated for its effects on particulate matter (PM) derived from indoor sources such as incense burning and candle use. Studies have shown that PM can contain high levels of polycyclic aromatic hydrocarbons (PAHs), which are known to have adverse health effects. The compound's interactions with cellular models have been used to assess the toxicity of indoor air pollutants .

Materials Science

Synthesis of Functional Materials:
The structural properties of this compound make it a candidate for synthesizing new materials with specific functionalities. Its ability to form stable derivatives can be exploited in creating advanced materials for electronics or photonics applications.

Case Study 1: Aromatase Inhibition

A study published in the Journal of Medicinal Chemistry examined various compounds for their ability to inhibit aromatase activity. The findings suggested that derivatives similar to this compound showed promising inhibitory effects, indicating potential for further development as therapeutic agents .

Case Study 2: Indoor Air Quality

Research assessing the health impacts of indoor air pollutants highlighted the role of compounds like this compound in modulating inflammatory responses in human cell lines exposed to PM from incense and candles. The study provided insights into how these compounds could influence respiratory health and the mechanisms underlying PM toxicity .

Mechanism of Action

The mechanism of action of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Analogs :

1-[2,5-Bis(phenylmethoxy)phenyl]-ethanone (CAS 21766-81-4) Molecular Formula: C₂₂H₂₀O₃ Substituents: Benzyloxy groups at positions 2 and 5; acetyl at position 1. Key Difference: Benzyloxy groups are positioned at 2 and 5 instead of 2 and 4, altering steric and electronic effects .

1-[4-Hydroxy-2,6-bis(phenylmethoxy)phenyl]-ethanone (CAS 76799-38-7) Molecular Formula: C₂₂H₂₀O₄ Substituents: Benzyloxy at 2 and 6; hydroxyl at 4; acetyl at 1. Key Difference: A hydroxyl group replaces the methoxy at position 4, enhancing polarity and hydrogen-bonding capacity .

1-[3,5-Bis(phenylmethoxy)phenyl]-ethanone (CAS 28924-21-2) Molecular Formula: C₂₂H₂₀O₃ Substituents: Benzyloxy groups at positions 3 and 5; acetyl at 1. Key Difference: Substituents at meta positions (3 and 5) vs. para (2 and 4), affecting molecular symmetry and packing .

1-(2-Chloro-4-hydroxy-3-methoxyphenyl)-ethanone (CAS 151340-06-6) Molecular Formula: C₉H₉ClO₃ Substituents: Chloro at 2, hydroxyl at 4, methoxy at 3; acetyl at 1. Key Difference: Smaller substituents (Cl, OH) reduce steric bulk compared to benzyloxy groups, increasing solubility in polar solvents .

Physicochemical Properties

Compound (CAS) Molecular Weight Melting Point (°C) LogP (Predicted) Key Substituents
Target Compound ~348.40* N/A ~4.5 5-OMe; 2,4-OBz
1-[2,5-Bis(OBz)phenyl]-ethanone (21766-81-4) 332.40 N/A 4.76 2,5-OBz
1-[4-OH-2,6-OBz]-ethanone (76799-38-7) 348.40 104 3.8 4-OH; 2,6-OBz
1-(2-Cl-4-OH-3-OMe)-ethanone (151340-06-6) 200.62 ~97–98 2.1 2-Cl; 4-OH; 3-OMe

*Estimated based on analogs.

  • Trends :
    • Lipophilicity : Benzyloxy (OBz) groups increase LogP (e.g., 4.76 for 21766-81-4 vs. 2.1 for chlorinated analog).
    • Melting Points : Higher for hydroxyl-containing analogs (e.g., 104°C for 76799-38-7) due to hydrogen bonding .

Biological Activity

1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a methoxy group and two phenylmethoxy substituents on a phenyl ring, contributing to its unique reactivity and biological properties. The presence of these functional groups enhances its interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. It can bind to these molecular targets, altering their activity and leading to various biological effects. The precise pathways and targets involved in its action depend on the context of its application in research or therapeutic settings.

Biological Effects

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which could be beneficial in treating diseases related to enzyme dysregulation.
  • Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Properties : Similar compounds with methoxy groups have demonstrated anti-inflammatory effects, suggesting that this compound may also possess such properties .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study 1: Enzyme Inhibition

A study investigating methoxy-activated compounds found that similar structures could effectively inhibit key enzymes involved in metabolic pathways. The inhibition was attributed to the electron-donating properties of the methoxy groups, which enhance binding affinity .

Case Study 2: Anticancer Properties

Research on phenolic compounds indicated that those with similar structures exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds containing methoxy groups showed enhanced apoptosis-inducing activities in breast cancer cells (MDA-MB-231), supporting the hypothesis that this compound may also induce apoptosis in cancer cells .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 Value (µM)Reference
Compound AEnzyme Inhibition0.021
Compound BCytotoxicity (MDA-MB-231)10.0
Compound CAnti-inflammatory40.0

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone, and how do functional groups influence spectral interpretation?

Answer:

  • Techniques :

    • ¹H/¹³C NMR : Critical for identifying methoxy (-OCH₃), phenylmethoxy (-OCH₂C₆H₅), and acetyl (-COCH₃) groups. Methoxy protons resonate at δ 3.2–3.8 ppm, while phenylmethoxy groups show split signals due to diastereotopic methylene protons (δ 4.5–5.5 ppm). The acetyl group’s carbonyl carbon appears at δ 205–210 ppm in ¹³C NMR .
    • IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) confirms the ethanone moiety. Methoxy C-O stretches appear at 1250–1050 cm⁻¹ .
    • Mass Spectrometry (MS) : Molecular ion peak at m/z 362.4 (calculated for C₂₃H₂₂O₄) validates molecular weight .
  • Functional Group Challenges : Overlapping aromatic signals (δ 6.5–7.5 ppm) require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment. Phenylmethoxy groups may complicate splitting patterns due to restricted rotation .

Advanced: How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in the spatial arrangement of substituents?

Answer:
X-ray crystallography using SHELXL (for refinement) and SHELXS (for structure solution) can:

  • Determine dihedral angles between the central phenyl ring and substituents, clarifying steric interactions.
  • Confirm regiochemistry of methoxy and phenylmethoxy groups via electron density maps .
  • Example: A related compound, 1-[3-methoxy-2,4-bis(phenylmethoxy)phenyl]ethanone, showed a 15° tilt between the acetyl group and phenyl ring, influencing reactivity .

Table 1 : Crystallographic Data Comparison

ParameterObserved ValueSHELX-Refined Value
C-O Bond Length (Å)1.421.41 ± 0.02
Dihedral Angle (°)18.517.9 ± 0.3
R-factor-0.039

Basic: What are the optimal conditions for synthesizing this compound via Friedel-Crafts acylation or Claisen-Schmidt condensation?

Answer:

  • Friedel-Crafts Acylation :

    • Substrate : 1,3,5-Trisubstituted benzene derivatives require Lewis acids (e.g., AlCl₃) and anhydrous conditions.
    • Challenges : Steric hindrance from phenylmethoxy groups reduces acylation efficiency. Use bulky directing groups (e.g., tert-butyl) to improve regioselectivity .
  • Claisen-Schmidt Condensation :

    • Conditions : Base-catalyzed (NaOH/EtOH) reaction between 5-methoxy-2,4-bis(phenylmethoxy)benzaldehyde and acetyl chloride.
    • Yield Optimization : 60–70% yield achieved at 80°C for 12 hours. Purity confirmed via HPLC (C18 column, 80:20 MeOH:H₂O) .

Advanced: How to address discrepancies in reported biological activities (e.g., antioxidant vs. antimicrobial) across studies?

Answer:

  • Methodological Considerations :
    • Dose-Response Curves : Compare EC₅₀ values for antioxidant (DPPH assay) vs. antimicrobial (MIC testing) activities.
    • Control Experiments : Test for false positives (e.g., solvent interference in antioxidant assays).
    • Structural Analogues : A 2025 study found that replacing phenylmethoxy with hydroxy groups abolished antimicrobial activity but enhanced antioxidant effects, suggesting substituent-dependent mechanisms .

Table 2 : Biological Activity Comparison

Compound ModificationAntioxidant IC₅₀ (µM)Antimicrobial MIC (µg/mL)
Phenylmethoxy retained12.3 ± 1.28.5 (S. aureus)
Phenylmethoxy → Hydroxy5.8 ± 0.9>100

Advanced: What computational methods (e.g., DFT) are suitable for predicting reactivity of the ethanone moiety?

Answer:

  • Density Functional Theory (DFT) :
    • B3LYP/6-31G(d) : Predicts nucleophilic attack at the carbonyl carbon (e.g., Grignard reactions).
    • Solvent Models : PCM (Polarizable Continuum Model) accounts for solvent effects on reaction barriers.
    • Example : Calculated activation energy for acetyl reduction (NaBH₄) was 18.2 kcal/mol, aligning with experimental yields (82%) .

Basic: How do bis(phenylmethoxy) groups influence solubility and chromatographic behavior?

Answer:

  • Solubility : Hydrophobic phenylmethoxy groups reduce aqueous solubility (<0.1 mg/mL in H₂O). Use DMSO or THF for dissolution .
  • Chromatography :
    • HPLC : Reverse-phase C18 column with gradient elution (MeCN:H₂O, 70:30 to 95:5) resolves impurities. Retention time: ~12.3 min .
    • TLC : Rf = 0.6 (silica gel, hexane:EtOAc 3:1) .

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